2-(benzoylamino)-N-(3-pyridinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzoylamino)-N-(3-pyridinyl)benzamide is an organic compound that features a benzamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoylamino)-N-(3-pyridinyl)benzamide typically involves the reaction of benzoyl chloride with 3-aminopyridine to form an intermediate, which is then reacted with benzamide under specific conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(benzoylamino)-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
2-(benzoylamino)-N-(3-pyridinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(benzoylamino)-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzoylamino)-N-(2-pyridinyl)benzamide
- 2-(benzoylamino)-N-(4-pyridinyl)benzamide
- 2-(benzoylamino)-N-(3-pyridinyl)benzoic acid
Uniqueness
2-(benzoylamino)-N-(3-pyridinyl)benzamide is unique due to its specific structural arrangement, which allows it to interact with a distinct set of molecular targets. This uniqueness can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3g/mol |
IUPAC Name |
2-benzamido-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-7-2-1-3-8-14)22-17-11-5-4-10-16(17)19(24)21-15-9-6-12-20-13-15/h1-13H,(H,21,24)(H,22,23) |
InChI Key |
HKRIOXWUKJQBCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
solubility |
6.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.